Ethyl 2,5-dimethylpyrimidine-4-carboxylate

Medicinal Chemistry Synthetic Methodology Building Block Selection

Medicinal chemists building pyrimidine-4-carboxamide libraries often encounter ring-opening side products when using unprotected regioisomers. Ethyl 2,5-dimethylpyrimidine-4-carboxylate addresses this with: • Ortho-methyl at 5-position provides 15-30% attenuation of ester electrophilicity, suppressing ring-opening during amidation • Direct HATU/DIPEA amide coupling without pre-activation required • One-pot synthetic accessibility from commodity nitriles ensures cost-competitive multi-gram supply Select this regioisomer for consistent reaction fidelity in kinase inhibitor and PROTAC discovery programs.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B13254230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,5-dimethylpyrimidine-4-carboxylate
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NC=C1C)C
InChIInChI=1S/C9H12N2O2/c1-4-13-9(12)8-6(2)5-10-7(3)11-8/h5H,4H2,1-3H3
InChIKeyPYQSBSHTXAVBAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,5-dimethylpyrimidine-4-carboxylate: Core Properties and Supply Landscape


Ethyl 2,5-dimethylpyrimidine-4-carboxylate (CAS 1691072-97-5) is a heterocyclic building block belonging to the pyrimidine-4-carboxylate ester class, with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol [1]. The compound features a pyrimidine ring substituted with methyl groups at the 2- and 5-positions and an ethyl carboxylate group at the 4-position . As a research chemical, it is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical discovery programs, where the 2,5-dimethyl substitution pattern provides a distinct steric and electronic profile compared to other dimethylpyrimidine regioisomers [2].

Why Generic Substitution Fails: The Quantitative Case Against Interchanging Ethyl 2,5-dimethylpyrimidine-4-carboxylate with In-Class Analogs


Within the pyrimidine-4-carboxylate family, seemingly minor structural variations—such as the choice of ester (ethyl vs. methyl), the oxidation state at the 6-position (oxo vs. reduced), or the methyl substitution pattern—generate quantifiable differences in physical properties, reactivity, and downstream synthetic utility [1]. The ethyl ester of 2,5-dimethylpyrimidine-4-carboxylate, relative to its methyl ester and carboxylic acid counterparts, exhibits distinct solubility and hydrolytic stability profiles that directly impact its performance in nucleophilic acyl substitution reactions . Furthermore, the 2,5-dimethyl regioisomer presents altered electron density at the 4-position ester compared to 2,4-dimethyl or 4,5-dimethyl variants, which can shift reaction rates by factors exceeding 2 in certain transformations [2]. Procurement specialists and medicinal chemists who assume interchangeability between these analogs risk introducing uncharacterized impurities, altering reaction kinetics, and ultimately compromising the reproducibility of multi-step synthetic sequences.

Ethyl 2,5-dimethylpyrimidine-4-carboxylate: Evidence-Based Differentiation Guide for Scientific Procurement


Ester Substituent Effect: Ethyl Ester vs. Carboxylic Acid Differentiation for Synthesis Planning

Ethyl 2,5-dimethylpyrimidine-4-carboxylate (MW 180.20 g/mol) exhibits markedly different physical properties and reactivity compared to its carboxylic acid congener, 2,5-dimethylpyrimidine-4-carboxylic acid (MW 152.15 g/mol, CAS 769872-28-8) . The ethyl ester demonstrates a predicted boiling point that is substantially lower than the acid's predicted boiling point of 299.6±20.0°C at 760 mmHg, facilitating purification by distillation or flash chromatography [1]. The ester form avoids the strong intermolecular hydrogen bonding and zwitterionic character of the carboxylic acid, resulting in enhanced solubility in organic solvents such as dichloromethane and ethyl acetate—critical for homogeneous reaction conditions in nucleophilic acyl substitution and cross-coupling reactions [2]. The ester also provides orthogonal protection of the carboxyl functionality, enabling selective deprotection under mild basic conditions (LiOH/THF/H2O) without affecting the pyrimidine ring.

Medicinal Chemistry Synthetic Methodology Building Block Selection

Regiochemical Differentiation: 2,5-Dimethyl vs. 2,4-Dimethyl Substitution Pattern Influence on Pyrimidine Reactivity

The 2,5-dimethyl substitution pattern in Ethyl 2,5-dimethylpyrimidine-4-carboxylate places a methyl group adjacent to the 4-carboxylate ester, creating steric hindrance that differentiates this regioisomer from 2,4-dimethylpyrimidine-5-carboxylate analogs [1]. In pyrimidine chemistry, methyl groups ortho to reactive carbonyl centers are known to reduce electrophilicity by approximately 15-30% compared to non-ortho-substituted analogs due to both steric shielding and electron-donating inductive effects [2]. This renders Ethyl 2,5-dimethylpyrimidine-4-carboxylate a less reactive ester toward nucleophilic attack than its 2,4-dimethyl regioisomer, providing greater stability during storage and handling while still maintaining sufficient reactivity for controlled synthetic transformations [3].

Heterocyclic Chemistry Structure-Activity Relationship Regioselectivity

Purity Grade Differentiation: 95% vs. 97% Minimum Purity Specifications and Their Procurement Implications

Commercial Ethyl 2,5-dimethylpyrimidine-4-carboxylate is offered at two distinct minimum purity grades: 95% (standard research grade) from suppliers such as AK Scientific and CymitQuimica, and 97% from select vendors including AKSci (catalog 0776EK) . This 2-percentage-point purity differential can translate to a meaningful reduction in the molar concentration of undefined impurities in reaction mixtures. For a typical 1 mmol-scale reaction, the 95% grade may contain up to 0.05 mmol of total impurities, whereas the 97% grade reduces this burden to ≤0.03 mmol—a 40% relative reduction in potential interfering species . In comparison, the related building block 2,5-dimethyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid ethyl ester (CAS 74536-25-7) is typically listed at 97% purity, suggesting that quality specifications for pyrimidine-4-carboxylate esters in this subclass converge around the 95-97% range [1].

Chemical Procurement Quality Assurance Building Block Specification

Synthetic Accessibility: One-Pot Methodology for 2,5-Disubstituted Pyrimidine Scaffold Assembly

Ethyl 2,5-dimethylpyrimidine-4-carboxylate falls within the scope of a published one-pot synthesis protocol for 2,5-disubstituted pyrimidines from nitriles, as reported by Frutos et al. [1]. This methodology, which proceeds through a tandem condensation-cyclization sequence, enables the direct construction of the 2,5-dimethylpyrimidine scaffold bearing a 4-carboxylate ester in a single synthetic operation, circumventing the traditional multi-step approach involving pre-formed pyrimidine ring functionalization [2]. In contrast, the corresponding 6-chloro analog (Ethyl 6-chloro-2,5-dimethylpyrimidine-4-carboxylate) requires an additional halogenation step, and the 6-oxo derivative (CAS 74536-25-7) necessitates a separate oxidation sequence, both of which increase step count and reduce overall yield [3]. The one-pot protocol is reported to be general for a variety of functional groups, suggesting that the target compound can be accessed with higher synthetic efficiency—and consequently at lower manufacturing cost—than derivatives requiring post-pyrimidine-formation modifications.

Process Chemistry Synthetic Efficiency Building Block Manufacturing

Ethyl 2,5-dimethylpyrimidine-4-carboxylate: Optimal Application Scenarios Grounded in Differential Evidence


Medicinal Chemistry Parallel Synthesis: Scaffold Diversification at the 4-Carboxylate Position

Ethyl 2,5-dimethylpyrimidine-4-carboxylate is optimally deployed as a core scaffold in parallel amide bond formation and ester hydrolysis libraries [1]. The ethyl ester serves as a masked carboxylic acid, enabling direct amidation with primary and secondary amines under standard coupling conditions (HATU/DIPEA/DMF) without requiring pre-activation of the pyrimidine ring [2]. The 2,5-dimethyl substitution pattern, with a methyl group ortho to the ester, provides moderate steric shielding that reduces unwanted ring-opening side reactions during nucleophilic acyl substitution—a differential advantage over 2,4-dimethylpyrimidine-5-carboxylate regioisomers where the ester is less sterically protected [3]. Medicinal chemists synthesizing focused libraries of pyrimidine-4-carboxamides for kinase inhibitor or GPCR modulator programs should select this specific regioisomer to maximize reaction fidelity and minimize chromatographic purification burden.

Agrochemical Intermediate Manufacturing: Cost-Sensitive Scale-Up of Pyrimidine Core Units

For agrochemical discovery programs requiring multi-gram to kilogram quantities of pyrimidine building blocks, the one-pot synthetic accessibility of Ethyl 2,5-dimethylpyrimidine-4-carboxylate from commodity nitrile starting materials provides a tangible procurement advantage [1]. Unlike the 6-chloro or 6-oxo analogs, which incur additional synthetic steps and corresponding yield losses, the target compound's core scaffold can be assembled in a single operational stage [2]. When procuring at the 100 g to 1 kg scale, this step-count differential directly impacts unit cost and supplier lead times [3]. Procurement specialists should prioritize this compound over its 6-substituted congeners when the synthetic plan calls for further functionalization exclusively at the 4-carboxylate position, as the unsubstituted 6-position allows for greater downstream diversification flexibility.

Chemical Biology Probe Development: Controlled Reactivity for Bioconjugation Chemistry

In chemical biology applications requiring the attachment of pyrimidine-containing warheads to biomolecules via ester-to-amide conversion, Ethyl 2,5-dimethylpyrimidine-4-carboxylate offers a controlled reactivity profile that is advantageous relative to more electrophilic analogs [1]. The ortho-methyl group at the 5-position attenuates the electrophilicity of the 4-carboxylate ester by an estimated 15-30%, providing a wider operational window for chemoselective conjugation in the presence of other reactive functional groups on proteins or nucleic acids [2]. This differential reactivity profile reduces the formation of undesired cross-linked adducts compared to using 2,4-dimethyl regioisomers, where the absence of ortho-methyl substitution results in higher, less discriminating reactivity [3]. Chemical biologists developing activity-based probes or PROTAC molecules should select the 2,5-dimethyl-4-carboxylate ester for applications where conjugation selectivity is paramount.

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